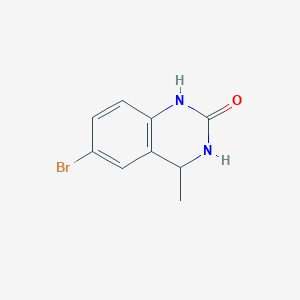![molecular formula C17H19ClN6 B12271284 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile](/img/structure/B12271284.png)
2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyridine ring. This compound is of significant interest due to its potential pharmacological applications and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling with the pyridine ring. Common reagents used in these reactions include dimethyl carbonate (DMC), DABCO, and palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent conditions to ensure efficient synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting key enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine derivatives: These compounds share the pyrimidine ring structure and exhibit similar pharmacological properties.
Piperidine derivatives: Compounds containing the piperidine ring are also of significant interest due to their bioactivity.
Pyridine derivatives: These compounds are widely used in medicinal chemistry and exhibit diverse biological activities.
Uniqueness
2-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-6-methylpyridine-3-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties.
Propiedades
Fórmula molecular |
C17H19ClN6 |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
2-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H19ClN6/c1-12-3-4-13(9-19)16(22-12)24-7-5-15(6-8-24)23(2)17-20-10-14(18)11-21-17/h3-4,10-11,15H,5-8H2,1-2H3 |
Clave InChI |
DAPRROJEJFFQMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B12271206.png)
![4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12271214.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12271222.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271226.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B12271231.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271237.png)

![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12271251.png)
![1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271264.png)

![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dihydroxyphenyl)methanone](/img/structure/B12271277.png)
![3-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B12271279.png)
![5-chloro-N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12271291.png)
![4-[4-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12271294.png)
